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Introduction
MSC-1186 is a potent and highly selective, reversible, ATP-competitive pan-inhibitor of

Serine/Arginine-Rich Protein Kinases (SRPKs).[1][2][3] It targets SRPK1, SRPK2, and SRPK3,

key regulators of pre-mRNA splicing through the phosphorylation of SR (Serine/Arginine-rich)

proteins.[4][5] Dysregulation of SRPK signaling is implicated in various diseases, including

cancer, making MSC-1186 a valuable chemical probe for studying SRPK function and a

potential starting point for therapeutic development.[1][4]

These application notes provide detailed protocols for utilizing MSC-1186 in both biochemical

and cellular kinase assays to determine its potency and cellular target engagement.
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Target Kinase IC50 (nM) Assay Type Source

SRPK1 2.7
Biochemical Activity

Assay
[1][6]

SRPK2 81
Biochemical Activity

Assay
[1][6]

SRPK3 0.6
Biochemical Activity

Assay
[1][6]

Signaling Pathway
The SRPK family of kinases plays a crucial role in the regulation of pre-mRNA splicing. As

depicted in the signaling pathway diagram below, growth factor signaling, such as through the

Epidermal Growth Factor (EGF) receptor, can activate the PI3K/Akt pathway.[7] Activated Akt

can then lead to the activation and nuclear translocation of SRPKs.[7][8] In the nucleus, SRPKs

phosphorylate the RS domain of SR proteins, which act as splicing factors.[4][5] This

phosphorylation is a critical step in the assembly of the spliceosome and the regulation of

alternative splicing.[9] MSC-1186 acts by competitively inhibiting the ATP binding site of

SRPKs, thereby preventing the phosphorylation of SR proteins and modulating splicing events.
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Figure 1. SRPK1 signaling pathway and point of inhibition by MSC-1186.

Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This protocol describes the determination of the IC50 value for MSC-1186 against SRPK1

using the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures ADP

production.

Materials:
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Recombinant human SRPK1 (e.g., Sigma-Aldrich, Cat. No. S6698)[2]

Myelin Basic Protein (MBP) or a suitable SR-rich peptide substrate

MSC-1186

ADP-Glo™ Kinase Assay Kit (Promega)[10]

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ATP

DMSO

White, opaque 384-well plates

Procedure:

Compound Preparation:

Prepare a 10 mM stock solution of MSC-1186 in 100% DMSO.

Create a serial dilution series of MSC-1186 in DMSO. For a 10-point curve, a 1:3 dilution

series starting from 1 mM is recommended.

Prepare a 4X working solution of each inhibitor concentration by diluting the DMSO stocks

into the Kinase Buffer.

Enzyme and Substrate Preparation:

Prepare a 2X working solution of SRPK1 in Kinase Buffer. The optimal concentration

should be determined empirically but a starting point of 5-10 ng/µL is suggested.

Prepare a 2X working solution of the substrate (e.g., 0.5 mg/mL MBP) and ATP (e.g., 50

µM) in Kinase Buffer. The ATP concentration should be at or near the Km for the kinase.

Kinase Reaction:
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Add 2.5 µL of the 4X MSC-1186 dilution to the wells of a 384-well plate. Include "no

inhibitor" and "no enzyme" controls.

Add 2.5 µL of the 2X SRPK1 enzyme solution to all wells except the "no enzyme" control.

Pre-incubate the plate at room temperature for 15 minutes.

Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to all wells. The

final reaction volume is 10 µL.

Incubate the plate at 30°C for 60 minutes.

ADP Detection:

Equilibrate the plate to room temperature.

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.[11]

Incubate at room temperature for 40 minutes.[11]

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate

a luminescent signal.[11]

Incubate at room temperature for 30-60 minutes.[11]

Data Analysis:

Measure the luminescence using a plate reader.

Subtract the "no enzyme" control background from all other measurements.

Calculate the percentage of inhibition for each MSC-1186 concentration relative to the "no

inhibitor" control.

Plot the percentage of inhibition against the logarithm of the MSC-1186 concentration and

fit the data to a four-parameter logistic equation to determine the IC50 value.
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Figure 2. Experimental workflow for the ADP-Glo™ kinase assay.
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Cellular Kinase Assay: NanoBRET™ Target Engagement
Assay
This protocol outlines the use of the NanoBRET™ Target Engagement Intracellular Kinase

Assay to measure the interaction of MSC-1186 with SRPK1 in live cells.[9][12]

Materials:

HEK293 cells (or other suitable cell line)

SRPK1-NanoLuc® fusion vector

Transfection reagent

Opti-MEM® I Reduced Serum Medium

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)

NanoBRET™ Tracer (a fluorescently labeled kinase inhibitor that binds to SRPK1)

MSC-1186

White, tissue culture-treated 96-well plates

Procedure:

Cell Preparation and Transfection:

One day before the assay, seed HEK293 cells into a 96-well plate at a density that will

result in approximately 80-90% confluency on the day of the assay.

Transfect the cells with the SRPK1-NanoLuc® fusion vector according to the

manufacturer's instructions for the transfection reagent.

Compound and Tracer Addition:

On the day of the assay, prepare a serial dilution of MSC-1186 in Opti-MEM®.
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Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate/Extracellular Inhibitor mix in

Opti-MEM® according to the Promega protocol.[9] The optimal tracer concentration should

be determined empirically but is typically near its EC50 value.

Remove the growth medium from the cells and add the MSC-1186 dilutions.

Immediately add the tracer/substrate/inhibitor mix to the wells.

Incubation and Measurement:

Incubate the plate at 37°C in a CO2 incubator for 2 hours.

Measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a plate

reader equipped for BRET measurements.

Data Analysis:

Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

Normalize the BRET ratios to a "no inhibitor" control.

Plot the normalized BRET ratio against the logarithm of the MSC-1186 concentration and

fit the data to determine the IC50 value for target engagement.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.promega.com/products/cell-signaling/kinase-target-engagement/nanobret-te-intracellular-kinase-assay/
https://www.benchchem.com/product/b10827634?utm_src=pdf-body
https://www.benchchem.com/product/b10827634?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation

Assay Setup

Incubation & Measurement

Data Analysis

Seed HEK293 Cells
in 96-well Plate

Transfect with
SRPK1-NanoLuc® Vector

Prepare MSC-1186
Serial Dilutions

Add Inhibitor and
Tracer/Substrate Mix to Cells

Prepare Tracer and
Substrate Mix

Incubate 2 hours
at 37°C

Measure Donor and
Acceptor Emission

Calculate BRET Ratio

Normalize Data and
Determine IC50

Click to download full resolution via product page

Figure 3. Experimental workflow for the NanoBRET™ target engagement assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b10827634?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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